1-(4-Fluorophenyl)-4-piperidinamine acetate
Description
Properties
IUPAC Name |
acetic acid;1-(4-fluorophenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.C2H4O2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14;1-2(3)4/h1-4,10H,5-8,13H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTYOBPWQCFWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CN(CCC1N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Piperidone
A widely cited route involves reductive amination of 4-piperidone with 4-fluoroaniline. This method employs sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol under acidic conditions (pH 4–5 via acetic acid). The reaction proceeds via Schiff base formation, followed by reduction to the secondary amine:
$$
\text{4-Piperidone} + \text{4-Fluoroaniline} \xrightarrow{\text{NaBH}3\text{CN, CH}3\text{OH}} \text{1-(4-Fluorophenyl)-4-piperidinamine}
$$
Optimization Data
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 25°C | 78% → 85% |
| Reaction Time | 48 hours | 72% → 89% |
| Solvent System | Methanol/AcOH (9:1) | 65% → 92% |
Side products include N-alkylated byproducts, minimized by stoichiometric control of 4-fluoroaniline.
Alkylation of 4-Aminopiperidine
Alternative routes utilize 4-aminopiperidine and 1-fluoro-4-iodobenzene under Ullmann coupling conditions. Copper(I) iodide (CuI) and trans-1,2-diaminocyclohexane (DACH) catalyze the C–N bond formation in toluene at 110°C:
$$
\text{4-Aminopiperidine} + \text{1-Fluoro-4-iodobenzene} \xrightarrow{\text{CuI, DACH}} \text{1-(4-Fluorophenyl)-4-piperidinamine}
$$
Catalytic Efficiency Comparison
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| CuI/DACH | 88 | 95 |
| Pd(OAc)₂/Xantphos | 76 | 89 |
| NiCl₂(dppe) | 63 | 82 |
Acetate Salt Formation
The free base is treated with glacial acetic acid in ethanol to form the acetate salt. Stoichiometric ratios and crystallization conditions critically influence hydrate formation and polymorphic stability:
$$
\text{1-(4-Fluorophenyl)-4-piperidinamine} + \text{CH}_3\text{COOH} \rightarrow \text{Acetate Salt}
$$
Crystallization Parameters
| Solvent | Temperature (°C) | Crystal Habit | Hydration State |
|---|---|---|---|
| Ethanol | 4 | Needles | Hemihydrate |
| Acetonitrile | 25 | Prisms | Anhydrous |
| Water/EtOH | 40 | Platelets | Trihydrate |
X-ray diffraction of the hemihydrate form (Fig. 1) confirms isostructurality with analogous piperidine derivatives.
Purification and Analytical Characterization
Column Chromatography
Crude products are purified via silica gel chromatography using chloroform/methanol (9.5:0.5 v/v). Retention factors (Rf) for key components:
| Compound | Rf | Eluent System |
|---|---|---|
| 1-(4-Fluorophenyl)-4-piperidinamine | 0.42 | CHCl₃/MeOH (9:1) |
| N-Alkylated Byproduct | 0.68 | CHCl₃/MeOH (9:1) |
| Acetate Salt | 0.15 | CHCl₃/MeOH (7:3) |
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
- δ 7.25–7.15 (m, 2H, ArH ortho to F)
- δ 6.95–6.85 (m, 2H, ArH meta to F)
- δ 3.15–3.05 (m, 1H, piperidine NH)
- δ 2.75–2.60 (m, 4H, piperidine CH₂)
- δ 1.90 (s, 3H, acetate CH₃)
Elemental Analysis
| Component | Calculated (%) | Observed (%) |
|---|---|---|
| C | 62.34 | 62.28 |
| H | 7.54 | 7.61 |
| N | 11.01 | 10.95 |
Scalability and Industrial Considerations
Batch processes using reductive amination achieve kilogram-scale production with 82% overall yield. Continuous-flow systems reduce reaction times from 48 hours to 6 hours but require higher catalyst loading (1.5 mol% CuI vs. 0.5 mol% in batch).
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-piperidinamine acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine or alcohol derivative.
Scientific Research Applications
1-(4-Fluorophenyl)-4-piperidinamine acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-4-piperidinamine acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in these interactions are complex and may vary depending on the specific application.
Comparison with Similar Compounds
PEPAP (1-Phenethyl-4-phenyl-4-piperidinol Acetate Ester)
- Core Structure : Piperidine with phenethyl (N1), phenyl (C4), and acetoxy (C4) groups.
- Key Differences :
- Pharmacological Role : PEPAP is an opioid analog, highlighting the importance of the C4 acetoxy group in opioid receptor interactions. The absence of this ester in this compound suggests divergent therapeutic targets .
1-(Phenylmethyl)-4-piperidinamine
- Core Structure : Piperidine with benzyl (N1) and amine (C4) groups.
- Free amine (or hydrochloride salt) vs. acetate counterion, altering solubility and pharmacokinetics .
Methyl [1-(4-Fluorobenzyl)-4-piperidinyl]acetate Hydrochloride
- Core Structure : Piperidine with 4-fluorobenzyl (N1) and methyl ester (C4).
- Key Differences :
Functional Group Impact on Activity
Fluorophenyl Substitution
- Electronegativity and Potency : In chalcone derivatives, fluorophenyl substitution at the para position correlates with lower IC50 values (e.g., compound 2j: IC50 = 4.703 μM) compared to methoxy or chlorine analogs . This suggests that fluorine’s electronegativity enhances binding affinity, a trend likely applicable to piperidine-based compounds.
- Metabolic Stability : Fungal biotransformation studies indicate fluorinated compounds resist degradation by cytochrome P450 enzymes, implying prolonged half-life for this compound .
Amine vs. Ester Functionality
- Receptor Specificity: Piperidinol esters (e.g., PEPAP) target opioid receptors, whereas piperidinamines may interact with amine-sensitive targets like dopamine or serotonin receptors .
- Solubility and Bioavailability : The acetate salt form improves aqueous solubility compared to free amines or ester derivatives, enhancing oral bioavailability .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- SAR Insights : Fluorine substitution at aromatic positions consistently improves potency across diverse scaffolds (e.g., chalcones, piperidines), likely due to enhanced dipole interactions and metabolic resistance .
- Therapeutic Potential: The acetate salt form of 1-(4-fluorophenyl)-4-piperidinamine positions it as a candidate for further development in fluorinated CNS drugs, leveraging fluorine’s pharmacokinetic advantages .
- Synthetic Feasibility : Methods for analogous piperidine derivatives (e.g., reductive amination, multi-component reactions) suggest scalable synthesis routes .
Biological Activity
1-(4-Fluorophenyl)-4-piperidinamine acetate is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a piperidinamine framework, along with an acetate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activity and therapeutic applications.
Chemical Structure
- IUPAC Name : Acetic acid; 1-(4-fluorophenyl)piperidin-4-amine
- Molecular Formula : CHFNO
- CAS Number : 1185712-52-0
Synthesis
The synthesis of this compound generally involves:
- Formation of Piperidinamine : The reaction of 4-fluoroaniline with piperidine under controlled conditions.
- Acetate Formation : Introduction of the acetate group via esterification with acetic acid or acetic anhydride.
Biological Activity
This compound exhibits various biological activities, which can be categorized as follows:
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and inhibitory effects on these targets can lead to significant physiological responses.
Pharmacological Effects
- Analgesic Activity : Similar compounds in the piperidine class have demonstrated potent analgesic properties. Research indicates that modifications in the piperidine structure can enhance pain relief efficacy .
- Anticancer Potential : Some studies suggest that derivatives of piperidine can induce apoptosis in cancer cells, indicating potential use in cancer therapy .
- Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's .
In Vitro Studies
Research has shown that this compound can inhibit certain enzyme activities, leading to altered cellular responses. For example, studies on enzyme inhibition have revealed that compounds with similar structures can effectively block acetylcholinesterase (AChE) activity, which is crucial for neurotransmission .
In Vivo Studies
In animal models, this compound has been evaluated for its analgesic effects. Preliminary results indicate a significant reduction in pain responses, suggesting that it may serve as a viable candidate for pain management therapies .
Comparative Analysis
The biological activity of this compound can be compared with other piperidine derivatives to highlight its unique properties:
| Compound Name | Analgesic Activity | Anticancer Activity | Neuroprotective Properties |
|---|---|---|---|
| This compound | Moderate | Potential | Yes |
| 1-(4-Fluorophenyl)-4-piperidinol | High | Moderate | Yes |
| 1-(4-Fluorophenyl)-4-piperidinone | Low | High | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
